Glyoxal trimer dihydrate

Physical Property Handling Stoichiometry

Choose solid Glyoxal Trimer Dihydrate for unparalleled stoichiometric control. Unlike variable 40% aqueous solutions, this stable, anhydrous-equivalent powder enables precise gravimetric handling in water-sensitive reactions, from asymmetric synthesis at -78°C to solvent-free mechanochemistry. Its defined 3:2 glyoxal-to-water ratio ensures reproducible crosslinking and fluorogenic assays. Upgrade your R&D with guaranteed consistency.

Molecular Formula C6H10O8
Molecular Weight 210.14 g/mol
CAS No. 4405-13-4
Cat. No. B1329646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyoxal trimer dihydrate
CAS4405-13-4
Molecular FormulaC6H10O8
Molecular Weight210.14 g/mol
Structural Identifiers
SMILESC1(C(OC2C(O1)OC(C(O2)O)O)O)O
InChIInChI=1S/C6H10O8/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6/h1-10H
InChIKeyBDSPTFQIOAEIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)

Glyoxal Trimer Dihydrate (CAS 4405-13-4): A Stable Solid Trimeric Precursor for Controlled Aldehyde Release in Synthesis and Material Science


Glyoxal trimer dihydrate (CAS 4405-13-4, molecular formula C6H10O8, MW 210.14) is a crystalline, white solid consisting of three glyoxal units and two water molecules arranged in a stable cyclic acetal configuration . Unlike its highly reactive and volatile monomeric counterpart, glyoxal (CAS 107-22-2, MW 58.04), which is typically handled as a 40% aqueous solution, this trimeric dihydrate form provides a solid, anhydrous-equivalent source of glyoxal that can be precisely weighed and stored [1][2]. The compound is soluble in DMSO and methanol with slight heating and features a melting point range of 179–182°C, enabling its use as a stable building block in organic synthesis and as a crosslinking agent in polymer chemistry [2][3].

Why 40% Glyoxal Aqueous Solutions Cannot Directly Substitute for Glyoxal Trimer Dihydrate in Precision Solid-Phase Applications


Glyoxal trimer dihydrate is not functionally interchangeable with the standard 40% aqueous glyoxal solution due to profound differences in physical state, water content, and reactivity profile. The trimer exists as a solid, anhydrous-equivalent powder with a defined stoichiometry (3 moles glyoxal + 2 moles water), allowing for precise gravimetric handling in water-sensitive or solid-phase reactions . In contrast, the 40% aqueous solution introduces approximately 60% water by weight, a condition that fundamentally alters the speciation of glyoxal in solution, favoring monomeric dihydrates at low concentrations (<1 wt%) and promoting oligomerization only at higher concentrations [1]. Furthermore, Raman spectroscopy confirms that dihydrated glyoxal oligomers, which are structurally similar to the trimer, form only in solutions with concentrations ≥1 M, a condition not met by simply diluting a 40% solution [2][3]. This concentration-dependent speciation means that substituting an aqueous solution for the solid trimer would alter both the effective molarity of reactive aldehyde groups and the kinetics of subsequent reactions, leading to irreproducible outcomes in applications requiring precise stoichiometric control.

Quantitative Differentiation of Glyoxal Trimer Dihydrate vs. Glyoxal Aqueous Solution: Evidence for Procurement Decisions


Physical Form and Handling: Solid Trimer vs. 40% Aqueous Solution

Glyoxal trimer dihydrate is a white, crystalline powder with a melting point of 179–182°C, enabling precise weighing and use in solid-phase reactions [1]. In contrast, monomeric glyoxal (CAS 107-22-2) is a volatile liquid with a boiling point of only 51°C and is typically supplied as a 40% aqueous solution to stabilize it, a form that introduces significant water and makes exact stoichiometry difficult to control [2][3].

Physical Property Handling Stoichiometry

Solubility Profile: Limited Water Solubility vs. Highly Water-Soluble Monomer

The trimeric dihydrate form exhibits markedly different solubility compared to its monomeric precursor. While glyoxal (monomer) is highly soluble and supplied as a 40% aqueous solution, glyoxal trimer dihydrate is reported to be insoluble or only very slightly soluble in water (<1 mg/mL at 70°F) [1]. It is, however, soluble in organic solvents such as DMSO and methanol upon slight heating [2]. This distinct solubility profile is a critical differentiator for applications where water must be excluded or where controlled dissolution in organic media is required.

Solubility Formulation Aqueous Chemistry

Concentration-Dependent Oligomerization: Trimer Forms Only at High Glyoxal Concentrations

Spectroscopic studies have quantified the concentration-dependent speciation of glyoxal in aqueous solutions. Raman spectroscopy shows that dihydrated glyoxal oligomers, the class to which the trimer belongs, are only formed in solutions with glyoxal concentrations of 1 M or higher [1]. At lower concentrations (<1 wt%), the monomeric dihydrate is the predominant species [2]. This means the stable, solid trimer structure is not simply obtained by evaporating a standard 40% solution, as the high viscosity of the amorphous trimer and the requirement for very dry conditions hinder crystallization [3].

Speciation Raman Spectroscopy Aerosol Chemistry

Analytical Selectivity: Unique Fluorogenic Trimerization Reaction for Glyoxal Detection

A 2025 study developed an ultra-selective fluorogenic microplate assay based on the unique trimerization of glyoxal with ammonium acetate at 75°C, producing fluorescent 2,2′-biimidazole [1]. This reaction is exceptionally selective for glyoxal, with no reaction observed for structurally similar compounds like methylglyoxal and malondialdehyde. The method demonstrates a detection limit of 0.015 µM and excellent recovery rates (90.6–103.8%) from environmental water samples [1].

Fluorogenic Assay Selectivity Analytical Chemistry

Synthetic Utility: Asymmetric Synthesis of 1,2-Diamines Using Solid Trimer

The solid glyoxal trimer dihydrate has been successfully employed as a reactant in the asymmetric synthesis of 1,2-diamines . In this application, the diimine prepared from the condensation of glyoxal trimer dihydrate with (S)-1-phenylethylamine undergoes double addition of allylic zinc reagents at -78°C with allylic inversion, yielding diamines with high stereocontrol. This demonstrates the trimer's utility as a stable, solid-phase reagent for precise, low-temperature organometallic transformations.

Asymmetric Synthesis Diamines Organometallic

Solid-Phase Reactivity: Mechanochemical Strecker Degradation of Amino Acids

A 2023 study demonstrated that glyoxal trimer dihydrate, when ball-milled with twenty proteogenic amino acids, selectively generates Strecker aldehydes and unsubstituted pyrazine as major volatiles [1]. This mechanochemical approach provides a novel, ambient-temperature, solvent-free route to aroma-active precursors, and the solid nature of the trimer is essential for this process. In contrast, using a liquid 40% glyoxal solution would not be feasible under these dry ball-milling conditions.

Mechanochemistry Strecker Degradation Green Chemistry

Recommended Research and Industrial Application Scenarios for Glyoxal Trimer Dihydrate Based on Quantitative Evidence


Water-Sensitive Asymmetric Synthesis of Chiral Diamines

The solid, anhydrous nature of glyoxal trimer dihydrate is critical for asymmetric synthesis, as demonstrated by its use in the condensation with (S)-1-phenylethylamine and subsequent reaction with air- and water-sensitive allylic zinc reagents at -78°C . This application leverages the trimer's precise stoichiometry and compatibility with strictly anhydrous conditions, which cannot be met by aqueous glyoxal solutions. The result is high stereocontrol in the formation of valuable chiral 1,2-diamines.

Mechanochemical and Solvent-Free Synthesis of Flavor and Fragrance Precursors

The solid physical form of glyoxal trimer dihydrate is essential for mechanochemical applications, such as ball-milling with amino acids to produce Strecker aldehydes and pyrazines [1]. This solvent-free, ambient-temperature process represents a green chemistry alternative that is entirely incompatible with the use of an aqueous glyoxal solution. The trimer enables the selective generation of aroma-active volatiles for the food and fragrance industry without the need for organic solvents or high heat.

Analytical Method Development for Selective Glyoxal Quantification

The unique ability of glyoxal to undergo a trimerization reaction with ammonium acetate to form fluorescent 2,2′-biimidazole is a property that is not shared by its close structural analogs like methylglyoxal [2]. This specificity, which is directly linked to the compound's trimeric nature, forms the basis of a novel, ultra-selective fluorogenic microplate assay with a detection limit of 0.015 µM. This application is valuable for environmental monitoring and quality control in industries where precise glyoxal quantification is required.

Preparation of Defined Hydrate Species for Spectroscopic and Kinetic Studies

The well-defined stoichiometry of glyoxal trimer dihydrate (3 moles glyoxal : 2 moles water) makes it an ideal starting material for preparing specific hydrated species of glyoxal for fundamental studies. As shown by Chen et al. (2024), dissolving the trimer in H2O or D2O allows for the preparation and infrared characterization of monomeric dihydrates and monohydrates, providing key vibrational signatures (e.g., C=O stretch at 1745 cm⁻¹) for studying atmospheric chemistry and reaction kinetics [3]. This level of control over hydration state is not possible when starting with a variable-concentration aqueous solution.

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